N,N'-双(2-氟苯基)脲

描述

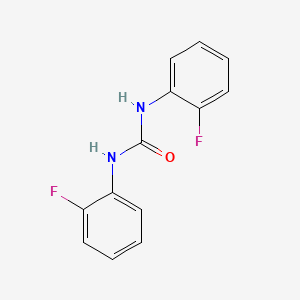

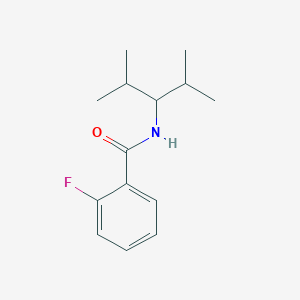

“N,N’-bis(2-fluorophenyl)urea” is a type of urea derivative. Urea derivatives have been widely used in the development of useful agrochemicals and pharmacological agents . The compound contains two fluorophenyl groups attached to a urea group. The presence of fluorine atoms can endow various desirable pharmacodynamic attributes .

Synthesis Analysis

The synthesis of N,N’-disubstituted ureas, which includes “N,N’-bis(2-fluorophenyl)urea”, can be achieved by reactions of amines with aromatic isocyanates . A simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .

Molecular Structure Analysis

The molecular formula of “N,N’-bis(2-fluorophenyl)urea” is C13H8F4N2O . The structure contains a urea group (NH2-CO-NH2) where the hydrogen atoms of the NH2 groups are replaced by 2-fluorophenyl groups.

Chemical Reactions Analysis

The chemical reactions involving “N,N’-bis(2-fluorophenyl)urea” are not explicitly mentioned in the retrieved papers. However, N,N’-disubstituted ureas have been synthesized from 2- (adamantan-1-yl)ethanamine and aliphatic (aromatic) isocyanates .

Physical and Chemical Properties Analysis

The physical and chemical properties of “N,N’-bis(2-fluorophenyl)urea” are not explicitly mentioned in the retrieved papers. However, the molecular weight of the compound is 284.21 .

科学研究应用

酶相互作用研究

N,N'-双(2-氟苯基)脲因其与酶的相互作用而被研究。在一项研究中,发现它通过活性位点的化学计量氨基甲酰化钝化丝氨酸蛋白酶 α-糜蛋白酶。这项研究探讨了酶衍生物的动态构象和动力学,深入了解酶力学和抑制剂相互作用 (Kairi & Gerig, 1990)。

晶体学和分子结构分析

该化合物已在晶体学研究中得到检验。一项研究重点关注其分子结构,揭示了特定的二面角和氢键模式。这种研究对于理解分子相互作用和设计具有特定性质的分子至关重要 (Loh 等人,2010)。

有机化学和催化研究

N,N'-双(2-氟苯基)脲衍生物已在有机化学中得到探索,特别是在催化领域。例如,它们已被用于不对称莫里塔-贝利斯-希尔曼反应,展示了它们作为有效有机催化剂的潜力 (Berkessel 等人,2006)。

材料科学中的应用

该化合物还在材料科学中找到了应用。例如,其衍生物已被用于自修复聚(脲-氨基甲酸酯)弹性体的设计中,展示了其在开发具有动态性能的先进材料中的效用 (Rekondo 等人,2014)。

传感器开发

它已被用于开发传感器,例如比色氟离子传感器。这些传感器在环境监测和分析化学中很重要 (Jose 等人,2004)。

新化合物的合成和分析

研究人员已使用 N,N'-双(2-氟苯基)脲合成了新化合物,研究了它们的分子结构和性质。此类研究是合成化学领域的基础,也是开发新材料和药物的基础 (Mallakpour & Nasr‐Isfahani, 2001)。

作用机制

The mechanism of action of “N,N’-bis(2-fluorophenyl)urea” is not explicitly mentioned in the retrieved papers. However, some urea derivatives have shown herbicidal activity and selectivity on seedlings of wheat and cucumber .

安全和危害

The safety data sheet for 2-Fluorophenylurea, a related compound, suggests that it does not meet the classification criteria for physical or health hazards based on available data . However, it is recommended to avoid ingestion and inhalation, and to use personal protective equipment while handling it .

未来方向

The future directions for the research and application of “N,N’-bis(2-fluorophenyl)urea” are not explicitly mentioned in the retrieved papers. However, the development of resource-efficient and environmentally friendly synthetic processes for manufacturing chemicals and intermediates being used in large quantities is a must for sustainable industrial development . Therefore, further research could focus on improving the synthesis methods and exploring the potential biological activities of “N,N’-bis(2-fluorophenyl)urea”.

属性

IUPAC Name |

1,3-bis(2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTVVIUSZRIQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[4-(dimethylamino)phenyl]-6-hydroxy-6-methyl-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B4235847.png)

![N-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B4235858.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide](/img/structure/B4235862.png)

![N-[2-(morpholine-4-carbonyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4235877.png)

![N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B4235893.png)

![2-[(5-chloro-2-isopropoxy-3-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4235895.png)

![5-BROMO-6'-METHYL-1,2,2',3',4',9'-HEXAHYDROSPIRO[INDOLE-3,1'-PYRIDO[3,4-B]INDOL]-2-ONE](/img/structure/B4235899.png)

![N-[(2-butoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4235910.png)

![2-[2-Chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B4235934.png)